2-azido-4-bromo-1-methoxybenzene
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Overview
Description
2-azido-4-bromo-1-methoxybenzene is a chemical compound with the molecular formula C7H6BrN3O. It is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its unique physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-bromo-1-methoxybenzene typically involves the following steps:
Bromination: The starting material, 4-methoxyaniline, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid to yield 4-bromo-1-methoxyaniline.
Diazotization: The 4-bromo-1-methoxyaniline is then subjected to diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Azidation: Finally, the diazonium salt is treated with sodium azide (NaN3) to replace the diazonium group with an azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-azido-4-bromo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), solvents like dimethylformamide (DMF).
Cycloaddition: Alkynes or alkenes, copper(I) catalysts.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substituted Benzene Derivatives: Various substituted benzene derivatives can be formed depending on the nucleophile used in substitution reactions.
Triazoles: Cycloaddition reactions yield triazole derivatives.
Amines: Reduction reactions convert the azido group to an amine group.
Scientific Research Applications
2-azido-4-bromo-1-methoxybenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Nanotechnology: Utilized in the preparation of nanomaterials and nanocomposites.
Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 2-azido-4-bromo-1-methoxybenzene is primarily related to its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound’s reactivity makes it useful in click chemistry, where it can be used to label and track biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure but lacks the azido group.
2-Bromoanisole: Similar structure but lacks the azido group and has the bromo group in a different position.
1-Azido-4-methoxybenzene: Similar structure but lacks the bromo group
Uniqueness
2-azido-4-bromo-1-methoxybenzene is unique due to the presence of both azido and bromo groups on the benzene ring. This combination of functional groups allows for diverse reactivity and makes it valuable in various synthetic applications. The azido group enables cycloaddition reactions, while the bromo group can participate in substitution reactions, providing a versatile platform for chemical modifications .
Properties
CAS No. |
137345-98-3 |
---|---|
Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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